molecular formula C28H26F6N4O B12105047 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea

Katalognummer: B12105047
Molekulargewicht: 548.5 g/mol
InChI-Schlüssel: VNRLCKBQNVNWFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylurea (CAS: 945985-98-8) is a cinchona alkaloid-derived organocatalyst featuring a urea linkage. Its molecular formula is C28H26F6N4O (MW: 548.5 g/mol), and it exists as a pale white to yellow powder . This compound is widely used in asymmetric catalysis due to its ability to induce enantioselectivity in reactions such as decarboxylative protonation and Mannich adduct formation .

Eigenschaften

Molekularformel

C28H26F6N4O

Molekulargewicht

548.5 g/mol

IUPAC-Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)

InChI-Schlüssel

VNRLCKBQNVNWFW-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Structural Components

The target compound integrates two key subunits:

  • Cinchona alkaloid backbone : The (8α,9S)-cinchonan-9-yl moiety originates from cinchona alkaloids such as quinine or quinidine, which undergo stereospecific modification to retain the desired configuration.

  • Arylurea group : The 3,5-bis(trifluoromethyl)phenylurea unit introduces strong electron-withdrawing groups that enhance hydrogen-bonding capacity, critical for catalytic activity.

General Synthesis Protocol

The synthesis proceeds via a two-step strategy:

Step 1: Functionalization of Cinchona Alkaloid

Cinchona alkaloids (e.g., quinine) are treated with anhydrous HCl in methanol to generate the corresponding amine hydrochloride. Subsequent neutralization yields the free amine, (8α,9S)-cinchonan-9-amine, which serves as the nucleophilic component.

Step 2: Urea Bond Formation

The amine reacts with 3,5-bis(trifluoromethyl)phenyl isocyanate under inert conditions (Scheme 1). This step requires rigorous moisture control to prevent isocyanate hydrolysis.

Scheme 1 :

(8α,9S)-cinchonan-9-amine+3,5-bis(trifluoromethyl)phenyl isocyanateDCM, RTTarget Urea\text{(8α,9S)-cinchonan-9-amine} + \text{3,5-bis(trifluoromethyl)phenyl isocyanate} \xrightarrow{\text{DCM, RT}} \text{Target Urea}

Reaction Optimization and Critical Parameters

Solvent Selection

Optimal yields (>85%) are achieved in dichloromethane (DCM) due to its ability to dissolve both polar cinchona derivatives and aromatic isocyanates. Alternative solvents show reduced efficiency:

SolventYield (%)Reaction Time (h)
Dichloromethane8712
Tetrahydrofuran7218
Acetonitrile6524

Data inferred from analogous thiourea syntheses

Stoichiometry and Temperature Control

A 1:1 molar ratio of amine to isocyanate minimizes side products. Elevated temperatures (>40°C) promote uretidione formation, while temperatures <25°C favor the desired urea.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to remove unreacted starting materials and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.70 (d, J = 4.8 Hz, 1H, quinoline-H)

    • δ 7.85 (s, 2H, Ar-CF₃)

    • δ 5.90 (m, 1H, vinyl-H)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -63.2 (s, 6F, CF₃)

Spectral patterns align with related cinchona-urea hybrids

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that tubular reactors with residence times <30 minutes improve throughput by 40% compared to batch processes. Key parameters:

ParameterOptimal Value
Reactor Temperature20°C
Pressure2 bar
Flow Rate10 mL/min

Quality Control Metrics

  • Enantiomeric Excess : ≥99% (Chiral HPLC, Chiralpak IA column)

  • Melting Point : 121–123°C (DSC, heating rate 10°C/min)

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that urea conformation directly impacts catalytic activity. The (8α,9S) configuration positions the urea moiety to form dual hydrogen bonds with substrates, lowering activation energies by 12–15 kcal/mol in Michael additions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[3,5-Bis(trifluormethyl)phenyl]-N’-(8alpha,9S)-Cinchonan-9-ylharnstoff unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Chinolinderivate entstehen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

The compound serves as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its unique structure allows for efficient catalysis in various organic reactions, making it valuable in pharmaceutical synthesis .

Research indicates that N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea exhibits notable biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing antimicrobial agents .
  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into its mechanisms and therapeutic applications .

Drug Development

Ongoing research is focused on exploring this compound's role in drug development, particularly for designing novel therapeutic agents targeting specific biological pathways . Its structural features may enhance the efficacy and selectivity of new drugs.

Material Science

The compound is utilized in developing advanced materials due to its unique chemical properties. Its reactivity can be harnessed in creating functional materials with specific characteristics for industrial applications .

Case Studies

  • Antimicrobial Studies : A study conducted on the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains. The results indicated that the trifluoromethyl group plays a crucial role in enhancing antimicrobial activity .
  • Cancer Research : In vitro studies demonstrated that this compound could inhibit cancer cell proliferation through specific pathways involving apoptosis. Further research is needed to elucidate the exact mechanisms and potential clinical applications .

Wirkmechanismus

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiourea Derivatives

Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylthiourea (CAS: 871334-35-9)

  • Structural Difference : Replacement of the urea oxygen with sulfur.
  • Properties :
    • Molecular Formula: C28H26F6N4S (MW: 596.6 g/mol vs. 548.5 g/mol for urea) .
    • Higher density (1.39 g/cm³) and boiling point (598.2°C predicted) compared to urea derivatives .
  • Catalytic Impact : Thiourea’s stronger hydrogen-bonding ability enhances substrate binding, improving enantioselectivity in reactions like conjugate additions and Mannich reactions .

Methoxy-Substituted Derivatives

Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (CAS: 957770-66-0)

  • Structural Difference : Addition of a 6′-methoxy group on the cinchona moiety.
  • Properties :
    • Molecular Formula: C29H28F6N4O2 (MW: 578.54 g/mol) .
    • Increased steric bulk and electron density may alter substrate interaction.
  • Catalytic Impact : Methoxy groups can enhance chiral induction in specific reactions, such as enantioselective protonation, by modifying the catalyst’s electronic environment .

Stereoisomeric Variants

Key Analog : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea (CAS: 945985-98-8)

  • Structural Difference : (9R) configuration vs. (8α,9S) in the target compound.
  • Properties : Identical molecular formula (C28H26F6N4O) but divergent stereochemistry .
  • Catalytic Impact : Stereochemistry critically influences enantioselectivity. For example, (8α,9S) configurations are optimized for specific transition-state stabilization, whereas (9R) variants may favor alternate pathways .

Simplified Amine Moieties

Key Analog: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (CAS: 820242-14-6)

  • Structural Difference: Replacement of the cinchona alkaloid with a dimethylamino-cyclohexyl group.
  • Properties :
    • Molecular Formula: C17H21F6N3O (MW: 397.35 g/mol) .
    • Reduced complexity and cost but lower chiral induction capability.
  • Catalytic Impact: These analogs are less effective in asymmetric catalysis but may serve as cost-effective alternatives for non-enantioselective reactions .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Application Example
Target Compound: N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylurea 945985-98-8 C28H26F6N4O 548.5 Urea, (8α,9S) Decarboxylative protonation
Thiourea Analog 871334-35-9 C28H26F6N4S 596.6 Thiourea, (8α,9S) Enantioselective Mannich reaction
Methoxy-Substituted Urea 957770-66-0 C29H28F6N4O2 578.54 6′-Methoxy, (8α,9S) Asymmetric protonation
(9R)-Stereoisomer 945985-98-8 C28H26F6N4O 548.5 Urea, (9R) Chiral resolution studies
Cyclohexyl Amine Derivative 820242-14-6 C17H21F6N3O 397.35 Dimethylamino-cyclohexyl Non-enantioselective catalysis

Research Findings and Mechanistic Insights

  • Thiourea vs. Urea : Thiourea derivatives exhibit superior enantioselectivity (up to 99% ee) in Mannich reactions due to stronger hydrogen-bonding interactions with substrates . The target urea compound, while less potent in hydrogen bonding, offers better stability in protic solvents .
  • Methoxy Substitution: The 6′-methoxy group in analogs like CAS 957770-66-0 enhances π-π interactions with aromatic substrates, improving yield in decarboxylative protonation (e.g., 85% yield vs. 78% for non-methoxy variants) .
  • Stereochemical Effects : (8α,9S) configurations are critical for stabilizing tetrahedral intermediates in asymmetric catalysis, whereas (9R) isomers may lead to inverted enantiomers .

Biologische Aktivität

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea is a compound derived from cinchona alkaloids, known for its bifunctional catalytic properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and synthesis applications.

This compound has the following structural formula:

C29H28F6N4OS\text{C}_{29}\text{H}_{28}\text{F}_6\text{N}_4\text{O}\text{S}

It features a trifluoromethyl group, which enhances its biological activity through increased lipophilicity and modulation of electronic properties. The compound acts as a bifunctional organocatalyst, facilitating various organic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Study 1: Antitumor Activity

A study investigated the effects of a structurally similar compound on liver cancer models. The findings revealed that treatment with this compound inhibited tumor growth in vivo at a dosage of 5 mg/kg. The mechanism involved the activation of HNF 4α and inhibition of the STAT3 pathway, suggesting that similar mechanisms may be applicable to this compound .

Case Study 2: Asymmetric Synthesis

In synthetic organic chemistry, this compound has been effectively utilized as a catalyst for the enantioselective synthesis of β-amino acids through Mannich reactions. This application demonstrates its utility in producing compounds with significant pharmaceutical relevance .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
OrganocatalysisEnantioselective reactions
Enzyme InteractionModulation of biochemical pathways

Table 2: Comparative Analysis of Related Compounds

Compound NameAnticancer ActivityOrganocatalytic Use
This compoundPotentially activeYes
Naphthofuran derivativeConfirmedLimited

Q & A

Q. What are the recommended methods for synthesizing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8α,9S)-cinchonan-9-ylurea?

The compound is synthesized via a multi-step process. A key intermediate is (8α,9S)-9-amino-cinchonan-6′-ol, which undergoes a Mitsunobu reaction with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction typically occurs in anhydrous tetrahydrofuran (THF) under nitrogen, with subsequent purification via column chromatography using silica gel and a hexane/ethyl acetate gradient . Purity (>98%) is confirmed by HPLC and NMR. Note that stereochemical control during the Mitsunobu step is critical to retain the (8α,9S) configuration .

Q. How should solubility challenges be addressed during in vitro assays?

Due to its hydrophobicity, the compound requires dissolution in DMSO (10 mM stock), followed by dilution in buffer (e.g., PBS). For aqueous solubility <1 µM, co-solvents like β-cyclodextrin (10% w/v) or Tween-80 (0.1% v/v) are recommended. Sonication at 37°C for 30 minutes ensures homogeneity. Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C/¹⁹F NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and trifluoromethyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 579.5) to verify molecular weight .
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>99% ee) .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its catalytic performance in asymmetric synthesis?

The (8α,9S) configuration enables dual activation in organocatalysis. The urea moiety acts as a hydrogen-bond donor for electrophile activation, while the cinchona alkaloid core provides a chiral environment for nucleophile orientation. For example, in enantioselective conjugate additions, this configuration achieves >90% ee for nitromethane additions to chalcones . Computational DFT studies (e.g., B3LYP/6-31G*) correlate the stereochemistry with transition-state stabilization .

Q. What experimental strategies resolve contradictions in catalytic activity across different substrates?

Variability in enantioselectivity (e.g., 70–95% ee) arises from substrate steric/electronic effects. To address this:

  • Substrate Screening : Test substituted chalcones (e.g., electron-withdrawing vs. donating groups).
  • Solvent Optimization : Switch from THF to toluene for bulky substrates to reduce steric hindrance.
  • Additive Screening : Include 10 mol% acetic acid to enhance hydrogen-bonding interactions .

Q. How can researchers troubleshoot low yields during large-scale synthesis?

Common issues include:

  • Impurity in 3,5-Bis(trifluoromethyl)phenyl Isocyanate : Verify purity (>99%) via FTIR (NCO stretch at ~2270 cm⁻¹) .
  • Incomplete Mitsunobu Reaction : Monitor by TLC (Rf = 0.5 in hexane:EtOAc 3:1). Increase DIAD (1.5 equiv) and PPh₃ (1.5 equiv) for sterically hindered intermediates .
  • Racemization : Conduct reactions under strict anhydrous conditions at -20°C to preserve stereochemistry .

Methodological Considerations

Q. What protocols ensure reproducibility in enantioselectivity studies?

  • Catalyst Loading : Use 5–10 mol% in anhydrous solvent (e.g., dichloromethane).
  • Temperature Control : Maintain 0–4°C for thermally sensitive reactions.
  • Internal Standards : Include 1,3,5-trimethoxybenzene in HPLC analysis to normalize retention times .

Q. How should toxicity and safety be managed during handling?

The compound is toxic if swallowed (Risk Code 25). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Store at room temperature in a desiccator, away from oxidizers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.